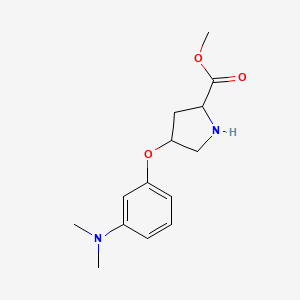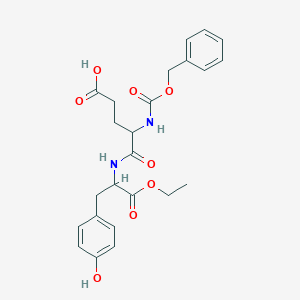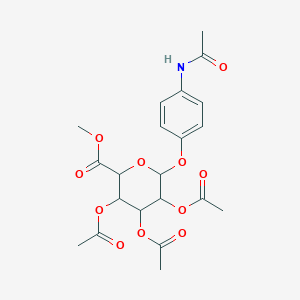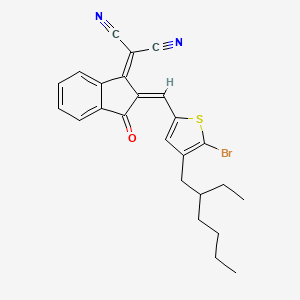
2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a complex organic compound with a unique structure that includes a thiophene ring, a bromine atom, and a malononitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-thiophenecarboxaldehyde, which is then reacted with 2-ethylhexyl bromide under specific conditions to form the intermediate compound. This intermediate is further reacted with malononitrile in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to alter the double bonds.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications, including:
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Photocatalysis: The compound has shown potential as a photocatalyst for hydrogen evolution by water splitting, making it a candidate for renewable energy applications.
Chemical Sensors: Its sensitivity to various chemical environments makes it useful in the design of chemical sensors for detecting specific analytes.
Mecanismo De Acción
The mechanism by which 2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile exerts its effects is primarily related to its electronic structure. The presence of the thiophene ring and the malononitrile group allows for efficient electron transfer processes, which are crucial for its applications in photocatalysis and organic electronics. The compound can interact with light to generate excited states that facilitate various chemical transformations, making it an effective photocatalyst .
Comparación Con Compuestos Similares
Similar Compounds
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound shares a similar thiophene-based structure and is also used in materials science and photocatalysis.
5-bromo-2-thiophenecarboxaldehyde: This compound is a precursor in the synthesis of 2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and has similar reactivity.
Uniqueness
What sets this compound apart is its combination of a brominated thiophene ring with a malononitrile group, which imparts unique electronic properties. This makes it particularly effective in applications requiring efficient electron transfer and light absorption, such as in organic photovoltaics and photocatalysis .
Propiedades
Fórmula molecular |
C25H23BrN2OS |
|---|---|
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
2-[(2Z)-2-[[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C25H23BrN2OS/c1-3-5-8-16(4-2)11-17-12-19(30-25(17)26)13-22-23(18(14-27)15-28)20-9-6-7-10-21(20)24(22)29/h6-7,9-10,12-13,16H,3-5,8,11H2,1-2H3/b22-13- |
Clave InChI |
NDINSVBBAYQCRJ-XKZIYDEJSA-N |
SMILES isomérico |
CCCCC(CC)CC1=C(SC(=C1)/C=C\2/C(=C(C#N)C#N)C3=CC=CC=C3C2=O)Br |
SMILES canónico |
CCCCC(CC)CC1=C(SC(=C1)C=C2C(=C(C#N)C#N)C3=CC=CC=C3C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,9-Diazaspiro[6.6]tridecane](/img/structure/B12104899.png)
![6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104905.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B12104908.png)
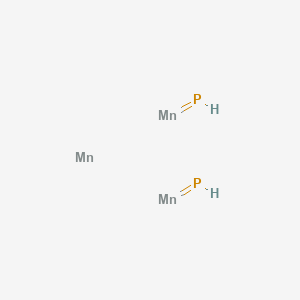
![Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12104926.png)
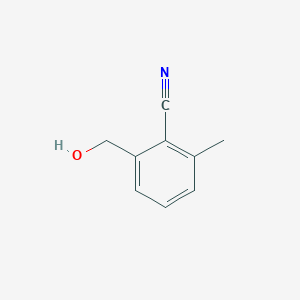
![(3aR,4S,6R,6aS)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster](/img/structure/B12104945.png)




